molecular formula C8H17NO2 B13329793 (3S)-3-Amino-4,5-dimethylhexanoic acid

(3S)-3-Amino-4,5-dimethylhexanoic acid

Cat. No.: B13329793
M. Wt: 159.23 g/mol
InChI Key: JNILHKVTKKZTKO-MLWJPKLSSA-N
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Description

(3S)-3-Amino-4,5-dimethylhexanoic acid is an organic compound with a specific stereochemistry, characterized by the presence of an amino group at the third carbon and two methyl groups at the fourth and fifth carbons of a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-4,5-dimethylhexanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted hexanoic acid derivative, using a chiral rhodium or ruthenium catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-4,5-dimethylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S)-3-Amino-4,5-dimethylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3S)-3-Amino-4,5-dimethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydrophobic methyl groups enhance binding affinity. This compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-4,5-dimethylhexanoic acid: The enantiomer of (3S)-3-Amino-4,5-dimethylhexanoic acid, with different stereochemistry.

    3-Amino-4-methylhexanoic acid: Lacks one methyl group compared to this compound.

    3-Aminohexanoic acid: Lacks both methyl groups compared to this compound.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its chemical reactivity and biological activity. This compound’s distinct structure allows for selective interactions with molecular targets, making it valuable in research and industrial applications .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(3S)-3-amino-4,5-dimethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-5(2)6(3)7(9)4-8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6?,7-/m0/s1

InChI Key

JNILHKVTKKZTKO-MLWJPKLSSA-N

Isomeric SMILES

CC(C)C(C)[C@H](CC(=O)O)N

Canonical SMILES

CC(C)C(C)C(CC(=O)O)N

Origin of Product

United States

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